molecular formula C18H22N2O4S B4622105 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide

2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide

Cat. No. B4622105
M. Wt: 362.4 g/mol
InChI Key: FCHLCYOBKCUZQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves intricate chemical reactions that yield various sulfonamide derivatives, demonstrating the compound's complex synthetic pathway. For instance, compounds with related structures have been synthesized through reactions involving sulfur dioxide in aqueous ethanol medium, leading to various sulfonic acids, highlighting the complexity of synthesizing sulfonamide derivatives [P. I. Gryaznov et al., 2010].

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of chemical compounds. The crystal structure of related compounds, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, has been determined, providing insights into the potential bioactivity and interactions of similar molecules [Gabriel Navarrete-Vázquez et al., 2011].

Chemical Reactions and Properties

Chemical reactions involving sulfonamide-derived compounds are diverse and can lead to a wide range of products. For example, the synthesis of N-hydroxyacetaminophen and its phenolic sulfate conjugate illustrates the reactivity of phenolic sulfonamides and their potential for generating pharmacologically relevant molecules [M. Gemborys et al., 1978].

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, crystalline structure, and melting points, are critical for their application and functionality. Studies on compounds like BPTES analogs, which inhibit glutaminase, reveal important information on the solubility and potential bioavailability of these compounds, shedding light on the physical properties of related sulfonamide derivatives [K. Shukla et al., 2012].

Chemical Properties Analysis

The chemical properties of "2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide" and related compounds, such as their reactivity, stability, and interaction with biological molecules, are central to their application in various fields. Research on sulfonamide-derived ligands and their metal complexes provides insights into the antibacterial and antifungal activities of these compounds, highlighting their chemical properties and potential applications [Z. Chohan et al., 2011].

Scientific Research Applications

Overview of Sulfonamides in Clinical Use

Sulfonamides, including compounds like 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide, play a crucial role in various clinical applications due to their presence in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies and patents have highlighted novel drugs incorporating the sulfonamide moiety, showing significant antitumor activity and the development of new sulfonamides as selective antiglaucoma drugs and antitumor agents (Carta, Scozzafava, & Supuran, 2012).

Pharmacological Properties of Sulfonamides

Sulfonamides, by virtue of their structural motif, have found applications in various pharmacological areas. They have been identified as key components in the development of competitive AMPA receptor antagonists, showing promise in treating neurological disorders such as epilepsy and schizophrenia. The ongoing research indicates a continuous exploration of sulfonamides for their potential in treating diseases with novel mechanisms of action, reflecting the dynamic nature of drug discovery in this domain (Elgemeie, Azzam, & Elsayed, 2019).

Environmental and Pharmacological Implications

Research into the environmental protection aspects of compounds similar to 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide, like acetaminophen, has shed light on the adsorptive elimination of pharmaceuticals from water, indicating the broader environmental implications of managing pharmaceutical waste. Such studies underscore the importance of understanding both the beneficial pharmacological effects and the environmental impact of sulfonamide derivatives (Igwegbe et al., 2021).

properties

IUPAC Name

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13(2)20-25(22,23)16-9-10-17(14(3)11-16)24-12-18(21)19-15-7-5-4-6-8-15/h4-11,13,20H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHLCYOBKCUZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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